molecular formula C19H33F3O B066489 Oleyl trifluoromethyl ketone

Oleyl trifluoromethyl ketone

Cat. No.: B066489
M. Wt: 334.5 g/mol
InChI Key: SOJGXPSMVNTNQL-KTKRTIGZSA-N
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Description

Oleyl trifluoromethyl ketone is a chemical compound with the molecular formula C19H33F3O. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl trifluoromethyl ketone can be synthesized through several methods. One common approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method yields the desired trifluoromethyl ketone with high efficiency .

Another method involves the trifluoromethylation of aldehydes using a copper catalyst, triethylsilane, and potassium persulfate in aqueous acetone at room temperature. This approach is applicable to both aliphatic and aromatic aldehydes and provides good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired scale of production. The use of fluoroform and KHMDS in triglyme is particularly favored for its high yield and efficiency .

Chemical Reactions Analysis

Photoredox Cross-Coupling with Allyl Halides

In photocatalytic conditions ([Ir(dtbbpy)(ppy)₂]PF₆, blue LED light), oleyl trifluoromethyl ketone undergoes radical-radical cross-coupling with allyl bromides. The reaction proceeds via:

  • Generation of a trifluoromethyl ketyl radical through single-electron reduction.
  • Formation of an allyl radical from the allyl halide.
  • Radical-radical coupling to yield trifluoromethyl-allyl-substituted tert-alcohols (Figure 1A) .
Substrate ScopeYield RangeKey Byproducts
Electron-rich aryl groups72–89%Homocoupled dimer (≤15%)
Electron-deficient aryl groups65–81%Allyl homocoupling products
Ortho-substituted styrenes45–68%

Conditions : MeCN, 0.1 M, 18 W blue LEDs, 24–48 h .

Electrochemical Allylation

Under constant-current electrolysis (6 mA, graphite electrodes), the compound participates in electrochemical allylation with allyl bromides. The reaction proceeds via:

  • Cathodic reduction to generate CF₃ radicals.
  • Anodic oxidation of allyl bromide to allyl radicals.
  • Cross-coupling to form α-CF₃ ketones (Figure 1B) .
ElectrolyteSolventYield (Typical)
TBAPF₆CH₃CN50–75%

1,2-Oxidative Trifluoromethylation of Olefins

Using Ag(O₂CCF₂SO₂F) as a CF₃ source and O₂ as an oxidant, this compound facilitates 1,2-oxidative trifluoromethylation of unactivated olefins :

  • CF₃ radical generation via Ag-mediated decomposition.
  • Radical addition to the olefin.
  • Oxygen trapping to form α-trifluoromethyl ketones (Figure 2) .
Olefin TypeExample ProductYield
Styrenesα-CF₃ acetophenone derivatives60–82%
Aliphatic olefinsLinear α-CF₃ ketones45–58%

Mechanistic Evidence :

  • Detection of TEMPO-CF₃ adducts (⁶³% by ¹⁹F NMR) .
  • O₂ confirmed as the oxygen source via isotopic labeling .

Trifluoromethylation of Esters

This compound can be synthesized via nucleophilic trifluoromethylation of methyl esters using HCF₃ and KHMDS in triglyme at −40°C :
Reaction Pathway :

  • Deprotonation of HCF₃ by KHMDS.
  • Nucleophilic attack on the ester carbonyl.
  • Elimination to form the trifluoromethyl ketone (Figure 3) .
Ester TypeYieldScalability
Aromatic75–92%Gram-scale (43–62%)
Aliphatic50–68%

Hydration Equilibrium

The trifluoromethyl ketone group exhibits partial hydration in aqueous media, forming geminal diols :
R CF3C O+H2OR CF3C OH 2\text{R CF}_3\text{C O}+\text{H}_2\text{O}\rightleftharpoons \text{R CF}_3\text{C OH }_2

  • Hydration extent : 2–9% in CD₃OD (¹H NMR) .
  • Impact on reactivity : Hydrated species show reduced electrophilicity, necessitating anhydrous conditions for ketone-specific reactions .

Redox Sensitivity

The compound is susceptible to:

  • Oxidation : Forms carboxylic acids under strong oxidants (e.g., KMnO₄) .
  • Reduction : Converts to secondary alcohols with NaBH₄ or LiAlH₄ .

Comparative Reaction Pathways

Reaction TypeKey ReagentsPrimary ProductsYield Range
Radical cross-coupling[Ir] photocatalyst, allyl BrTrifluoromethyl-allyl alcohols65–89%
Electrochemical allylationTBAPF₆, allyl Brα-CF₃ ketones50–75%
Oxidative trifluoromethylationAg(O₂CCF₂SO₂F), O₂α-CF₃ ketones45–82%
Nucleophilic trifluoromethylationHCF₃, KHMDSTrifluoromethyl ketones50–92%

Scientific Research Applications

Chemical Synthesis

OTFK serves as a building block in the synthesis of fluorinated compounds, which are critical in medicinal chemistry. Its unique structure allows for the development of new materials and chemical processes. The trifluoromethyl group is particularly useful in enhancing the biological activity of synthesized compounds.

OTFK is primarily recognized for its role as an inhibitor of fatty acid amide hydrolase (FAAH) . This enzyme is responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these compounds, which can influence various physiological processes such as pain sensation, mood regulation, and inflammation control.

Therapeutic Potential

Due to its ability to modulate endocannabinoid signaling through FAAH inhibition, OTFK has potential therapeutic applications in treating conditions related to pain and inflammation. Studies have indicated that increasing levels of endocannabinoids can lead to analgesic effects without the side effects associated with traditional pain medications.

Case Study 1: FAAH Inhibition and Pain Management

In a study investigating the effects of OTFK on pain perception, researchers found that administration of OTFK led to significant reductions in pain responses in animal models. The results suggested a potential role for FAAH inhibitors like OTFK in developing new pain management therapies that avoid opioid-related side effects.

Case Study 2: Impact on Sleep Regulation

Research has also explored the implications of increased oleamide levels due to FAAH inhibition by OTFK on sleep regulation. The findings indicated that modulation of fatty acid amides could lead to new treatments for sleep disorders, highlighting OTFK's versatility in therapeutic applications.

Mechanism of Action

Oleyl trifluoromethyl ketone exerts its effects primarily through the inhibition of fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, which are signaling molecules involved in various physiological processes. The inhibition of fatty acid amide hydrolase leads to increased levels of these signaling molecules, thereby modulating their effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketone: A general class of compounds with similar properties and applications.

    Perfluoroalkyl ketones: Compounds with fully fluorinated alkyl groups, offering even greater stability and reactivity.

    Fluoroarenes: Aromatic compounds with fluorine substituents, used in similar applications.

Uniqueness

Oleyl trifluoromethyl ketone is unique due to its long oleyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired .

Biological Activity

Oleyl trifluoromethyl ketone (OTFK) is a compound characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. With the molecular formula C19H33F3O, OTFK has garnered attention for its biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of the biological activity of OTFK, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
OTFK acts primarily as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these endocannabinoids, which are involved in various physiological processes such as pain sensation, mood regulation, and inflammation control.

  • Inhibition Efficiency : In studies using transfected COS-7 cells, OTFK demonstrated remarkable inhibition rates—95.7% for human FAAH and 94.8% for rat FAAH at a concentration of 10 µM .
PropertyValue
Molecular FormulaC19H33F3O
Inhibition Concentration10 µM
Inhibition Rate (Human FAAH)95.7%
Inhibition Rate (Rat FAAH)94.8%
Primary LocalizationEndoplasmic reticulum

Cellular Effects

OTFK's inhibition of FAAH leads to significant cellular effects. The elevation of fatty acid amides can modulate several signaling pathways:

  • Increased Anandamide Levels : Anandamide plays a crucial role in pain modulation and neuroprotection.
  • Potential Anti-inflammatory Effects : Elevated levels of fatty acid amides may contribute to reduced inflammation and pain relief.

Case Studies and Research Findings

  • FAAH Inhibition Studies : A study highlighted that systematic modifications to the oleyl side chain led to enhanced potency in FAAH inhibitors. Variants with shorter saturated chains showed increased inhibitory activity, suggesting that chain length is critical for binding affinity .
  • Cytotoxicity Assessments : Research evaluating various trifluoromethyl ketones, including OTFK, revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy .
  • SARS-CoV Protease Inhibition : Another study explored trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease, demonstrating that compounds with similar structures to OTFK could exhibit time-dependent inhibition characteristics .

Dosage Effects in Animal Models

Research indicates that the effects of OTFK vary with dosage in animal models. At lower doses, it effectively inhibits FAAH activity and leads to increased levels of fatty acid amides without significant adverse effects observed at higher concentrations.

Properties

IUPAC Name

(Z)-1,1,1-trifluorononadec-10-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGXPSMVNTNQL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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